N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a unique structural framework combining a 1,1-dioxidoisothiazolidin-2-yl moiety, a 2-methylphenyl group, and a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide scaffold. The dihydrobenzodioxine system provides rigidity and oxygen-rich hydrogen-bonding capacity, which may improve target binding specificity compared to simpler aromatic sulfonamides .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-13-3-4-14(20-7-2-10-27(20,21)22)11-16(13)19-28(23,24)15-5-6-17-18(12-15)26-9-8-25-17/h3-6,11-12,19H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZLWIRVUGDWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dioxidoisothiazolidinyl group: This can be achieved through the oxidation of isothiazolidine derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the methylphenyl group: This step involves the coupling of a methylphenyl derivative with the dioxidoisothiazolidinyl intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the dihydrobenzo dioxine sulfonamide moiety: This can be synthesized through sulfonation reactions, where a sulfonyl chloride reacts with the appropriate amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Pathway interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dihydrobenzodioxine Moieties
- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (Compound 18, ) Structural Differences: Replaces the sulfonamide group with an oxadiazole ring linked to a benzamide. Functional Impact: The oxadiazole enhances π-π stacking but reduces hydrogen-bonding capacity compared to sulfonamide. Solubility: Lower solubility in aqueous media due to the hydrophobic trifluoromethyl group in related analogues (e.g., Compound 19) .
Sulfonamide Derivatives with Heterocyclic Systems
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a, )
- Structural Differences : Features a benzoisoxazole core instead of dihydrobenzodioxine and lacks the isothiazolidin dioxide group.
- Functional Impact : The methoxy group increases electron density, reducing sulfonamide acidity (pKa ~9.5 vs. ~8.2 for the target compound).
- Synthesis : Utilizes sulfonyl chloride coupling under milder conditions (43°C, 3–12 hours) .
- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Structural Differences: Contains a pyrimidine-thioether linker and trimethylbenzenesulfonamide.
Compounds with Isothiazolidin Dioxide or Related Rings
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () Structural Differences: Uses a 2,4-dioxothiazolidin-5-ylidene group conjugated to a benzamide. Functional Impact: The α,β-unsaturated ketone in the thiazolidinone ring enables Michael addition reactivity, which may limit metabolic stability compared to the saturated isothiazolidin dioxide in the target compound .
Key Comparative Data Table
Research Findings and Implications
- Bioactivity : The target compound’s sulfonamide group and isothiazolidin dioxide may synergize for protease or carbonic anhydrase inhibition, analogous to clinical sulfonamides .
- Metabolic Stability: The isothiazolidin dioxide’s electron-withdrawing nature likely reduces oxidative metabolism compared to thiazolidinone derivatives .
- Synthetic Feasibility : Requires specialized coupling agents (e.g., carbodiimides) for sulfonamide formation, similar to methods in and .
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and oncology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isothiazolidine moiety : Contributes to its biological activity.
- Dihydrobenzo[b][1,4]dioxine framework : Known for various therapeutic effects.
- Sulfonamide group : Often associated with antibacterial properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the isothiazolidine intermediate : This is achieved through reactions involving 2-methylphenylamine and appropriate dioxidoisothiazolidine derivatives.
- Coupling reactions : The intermediate is then coupled with the benzo[d]dioxine component.
- Purification : Techniques such as chromatography are employed to isolate the final product in high purity.
The primary mechanism of action for this compound involves its interaction with Cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to:
- Cell cycle arrest : Prevents cancer cell proliferation.
- Induction of apoptosis : Triggers programmed cell death in malignant cells.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Q & A
What synthetic methodologies are commonly employed for the preparation of this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step organic reactions, typically including:
- Coupling reactions : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation between intermediates .
- Solvent systems : Anhydrous DMF or DCM under inert atmospheres (argon/nitrogen) to prevent hydrolysis .
- Temperature control : Reactions often proceed at room temperature or under reflux, depending on the step. For example, oxidation steps may require reflux in dioxane .
- Purification : Flash chromatography or recrystallization (e.g., using EtOAc/hexane mixtures) to isolate high-purity products .
Critical parameters : Optimizing equivalents of reagents (e.g., HATU, DIEA), reaction time, and solvent polarity ensures >90% yield in coupling steps .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity, particularly for the dioxidoisothiazolidin and sulfonamide moieties .
- Mass spectrometry (ESI-MS) : Validates molecular weight and detects impurities .
- HPLC : Assesses purity (>95%) and monitors degradation under stability studies .
Example : A typical ¹H NMR spectrum shows distinct signals for the methylphenyl group (δ 2.3 ppm) and sulfonamide protons (δ 7.8–8.1 ppm) .
How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?
- Coupling reagent selection : HATU outperforms EDCI/HOBt in minimizing side reactions during sulfonamide formation .
- Base choice : DIEA (N,N-diisopropylethylamine) enhances reaction efficiency compared to weaker bases like pyridine .
- Solvent optimization : Anhydrous DMF improves solubility of aromatic intermediates, while DCM is preferred for acid-sensitive steps .
- Stoichiometry : A 1.2:1 molar ratio of HATU to substrate reduces unreacted starting material .
What strategies are effective in addressing low solubility of the compound in aqueous media during biological assays?
- Co-solvents : Use DMSO (≤5% v/v) to pre-dissolve the compound before dilution in buffer .
- Surfactants : Polysorbate-80 (0.01–0.1%) improves solubility without altering bioactivity .
- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzodioxine ring enhances aqueous compatibility .
How do structural modifications to the dioxidoisothiazolidin ring influence the compound’s biological activity?
- Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increase metabolic stability, enhancing in vivo efficacy .
- Ring substitution : Replacing the methyl group on the isothiazolidin ring with bulkier substituents (e.g., isopropyl) alters target binding affinity .
- Bioactivity correlation : Modifications to the sulfonamide linker (e.g., piperazine derivatives) improve selectivity for enzyme targets like carbonic anhydrase .
What approaches are recommended for resolving discrepancies in bioactivity data between in vitro and in vivo studies?
- Purity verification : Re-analyze compound purity via HPLC to rule out degradation products .
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to in vivo activity .
- Assay conditions : Ensure consistency in buffer pH, temperature, and cell line passage numbers across studies .
What purification techniques are most effective for isolating the final compound with high purity?
- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc) resolves polar by-products .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline products with >99% purity .
- Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) gradients isolate trace impurities .
How can researchers determine the stability of the compound under various pH conditions relevant to pharmacological applications?
- Accelerated stability studies : Incubate the compound at pH 1–9 (37°C) and monitor degradation via HPLC at 0, 7, 14, and 30 days .
- Degradation pathways : Acidic conditions (pH <3) hydrolyze the sulfonamide bond, while alkaline conditions (pH >9) degrade the dioxidoisothiazolidin ring .
- Storage recommendations : Lyophilized solids stored at -20°C in amber vials show no degradation after 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
